molecular formula C7H11BrO2 B2706547 ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate CAS No. 38506-15-9

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate

Cat. No.: B2706547
CAS No.: 38506-15-9
M. Wt: 207.067
InChI Key: XAUNGMQKDDMMQW-NTSWFWBYSA-N
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Description

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is a high-purity organic compound with a molecular weight of 207.1 g/mol. This trans-configured cyclopropane derivative is known for its unique blend of reactivity and selectivity, making it a valuable tool for advanced chemical synthesis .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans typically involves the bromination of ethyl cyclopropane-1-carboxylate. The reaction is carried out under controlled conditions to ensure the trans configuration of the product. The process involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity .

Industrial Production Methods

Industrial production of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then purified using standard techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom in the compound is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The compound can also undergo reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(bromomethyl)cyclopropane-1-carboxylate: Similar in structure but may differ in the configuration of the cyclopropane ring.

    Methyl 2-(bromomethyl)cyclopropane-1-carboxylate: Similar in structure but with a different ester group.

    Ethyl 2-(chloromethyl)cyclopropane-1-carboxylate: Similar in structure but with a different halogen atom.

Uniqueness

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is unique due to its trans configuration, which imparts distinct reactivity and selectivity compared to its cis counterpart and other similar compounds. This unique configuration makes it a valuable tool for advanced chemical synthesis and various scientific research applications .

Properties

IUPAC Name

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUNGMQKDDMMQW-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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